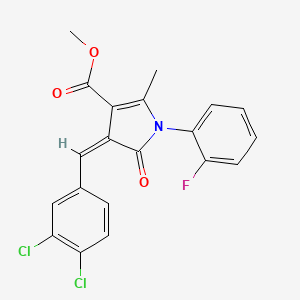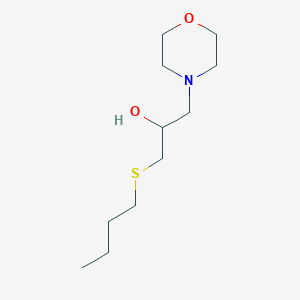
3,5-dinitro-N,N'-di-2-pyridinyl-2,6-pyridinediamine
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
3,5-dinitro-N,N'-di-2-pyridinyl-2,6-pyridinediamine, commonly known as DPPD, is an organic compound that belongs to the family of pyridine derivatives. It is a yellow crystalline solid that is soluble in organic solvents but insoluble in water. DPPD has been widely used in scientific research due to its unique properties and potential applications in various fields.
作用机制
DPPD acts as an antioxidant by scavenging free radicals and inhibiting lipid peroxidation. It can also chelate metal ions and prevent their involvement in oxidative reactions. DPPD has been shown to have a higher antioxidant activity than other commonly used antioxidants such as BHA and BHT.
Biochemical and Physiological Effects
DPPD has been shown to have a protective effect against oxidative stress in various biological systems, including liver, kidney, and brain. It has also been shown to have anti-inflammatory and anti-cancer properties. DPPD has been used in the food industry as a preservative to prevent lipid oxidation and rancidity.
实验室实验的优点和局限性
DPPD has several advantages as a research tool, including its high antioxidant activity, stability, and low toxicity. However, its insolubility in water can limit its use in aqueous systems. DPPD can also interfere with some analytical methods, such as HPLC, due to its UV absorption properties.
未来方向
There are several potential future directions for research on DPPD. One area of interest is its potential as a therapeutic agent for oxidative stress-related diseases, such as Alzheimer's and Parkinson's disease. Another area of interest is its potential as a UV stabilizer in the development of new materials and products. Further research is also needed to explore the mechanisms of action and potential side effects of DPPD in different biological systems.
合成方法
DPPD can be synthesized through a multi-step process starting from 2,6-diaminopyridine. The first step involves the nitration of 2,6-diaminopyridine with nitric acid to produce 2,6-dinitro-4-pyridineamine. The second step involves the reaction of 2,6-dinitro-4-pyridineamine with 2-pyridinecarboxaldehyde to produce DPPD.
科学研究应用
DPPD has been extensively used in scientific research as an antioxidant, radical scavenger, and UV stabilizer. It has been shown to have protective effects against oxidative stress and free radical damage in various biological systems. DPPD has also been used as a stabilizer in polymers and plastics to prevent degradation caused by UV radiation.
属性
IUPAC Name |
3,5-dinitro-2-N,6-N-dipyridin-2-ylpyridine-2,6-diamine |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H11N7O4/c23-21(24)10-9-11(22(25)26)15(19-13-6-2-4-8-17-13)20-14(10)18-12-5-1-3-7-16-12/h1-9H,(H2,16,17,18,19,20) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YAENEARBFRCEEJ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=NC(=C1)NC2=C(C=C(C(=N2)NC3=CC=CC=N3)[N+](=O)[O-])[N+](=O)[O-] |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H11N7O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
353.29 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![2-[(4-methoxyphenyl)imino]-5-(3-methyl-1,3-benzothiazol-2(3H)-ylidene)-3-phenyl-1,3-thiazolidin-4-one](/img/structure/B5004695.png)
![4-allyl-1-{2-[2-(2-chloro-4-nitrophenoxy)ethoxy]ethoxy}-2-methoxybenzene](/img/structure/B5004700.png)
![(2-aminoethyl){3-[4-(1-methyl-1-phenylethyl)phenoxy]propyl}amine](/img/structure/B5004708.png)
![6-amino-3-methyl-4-(2-nitrophenyl)-1,4-dihydropyrano[2,3-c]pyrazole-5-carbonitrile](/img/structure/B5004713.png)

![5-[(5-bromo-2-furyl)methylene]-3-(4-chlorophenyl)-1,3-thiazolidine-2,4-dione](/img/structure/B5004733.png)
![2-(1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)-N-[3-(2-quinoxalinyl)phenyl]acetamide](/img/structure/B5004738.png)
![3-(4-bromophenyl)-5-(3-methoxyphenyl)-3a,6a-dihydrospiro[furo[3,4-c]pyrrole-1,2'-indene]-1',3',4,6(3H,5H)-tetrone](/img/structure/B5004739.png)

![ethyl 4-{[3-(diphenylmethyl)-1,2,4-oxadiazol-5-yl]methyl}-1-piperazinecarboxylate](/img/structure/B5004754.png)
![5-{[4-(2-chlorophenyl)-1-piperazinyl]methyl}-4-phenyl-2,4-dihydro-3H-1,2,4-triazole-3-thione](/img/structure/B5004761.png)
![2-(4-bromophenyl)-2-oxoethyl {[(6-methyl-2,4-dioxo-1,2,3,4-tetrahydro-5-pyrimidinyl)methyl]thio}acetate](/img/structure/B5004766.png)
![ethyl 2-{[(5-bromo-3-pyridinyl)carbonyl]amino}-6-methyl-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate](/img/structure/B5004773.png)
![N-[3-(1H-imidazol-1-yl)propyl]-4-methyl-3-nitrobenzamide](/img/structure/B5004776.png)